Ponceau 4R, also known as New coccine, is a synthetic azo dye that belongs to the trisodium salt group []. It is widely utilized as a colorant in various industries, including food, pharmaceuticals, and cosmetics [, , ]. Its vibrant red hue and high stability make it a popular choice for enhancing the visual appeal of products [, ].
Related Compounds
Relevance: The spectral properties and molecular structures of Amaranth and Ponceau 4R have been directly compared []. This comparison revealed that Amaranth has a stronger fluorescence emission than Ponceau 4R due to structural differences affecting energy loss during the transition from the excited to ground state []. Additionally, their simultaneous determination in food samples using fluorescence spectroscopy and derivative synchronous fluorimetry has been investigated [, ].
Tartrazine
Compound Description: Tartrazine (E102) is a synthetic yellow azo dye widely used as a food coloring agent [].
Relevance: Tartrazine is frequently investigated alongside Ponceau 4R in food safety and analytical chemistry studies. Researchers have explored their simultaneous detection and quantification in various food matrices, often focusing on electrochemical sensing [] and adsorption techniques [].
Brilliant Black BN
Compound Description: Brilliant Black BN is a synthetic black diazo dye commonly used as a food colorant [].
Relevance: Similar to Tartrazine, Brilliant Black BN is often studied in conjunction with Ponceau 4R for its detection and quantification in food products. Derivative spectrophotometry has been employed as a method for the simultaneous determination of these two dyes in various food samples [].
New Coccine
Compound Description: New Coccine is a red azo dye used as a food coloring agent. Its molecular structure contains a sulfonic group [].
Relevance: Research has shown that New Coccine undergoes discoloration in the presence of lysozyme, a protein found in certain food syrups. This discoloration is attributed to ionic binding between the sulfonic group on New Coccine and lysine residues on lysozyme []. While this research primarily focuses on New Coccine, it highlights the potential interactions of azo dyes with proteins, which may be relevant to understanding the behavior of Ponceau 4R in biological systems.
Sunset Yellow FCF
Compound Description: Sunset Yellow FCF (E110) is an orange-yellow synthetic azo dye used in food and beverages []. It is structurally similar to both Tartrazine and Ponceau 4R.
Relevance: Sunset Yellow FCF often appears in research alongside Ponceau 4R, particularly in studies focusing on their simultaneous determination in food and beverage samples. Techniques such as voltammetric sensing using modified electrodes [] and high-performance liquid chromatography (HPLC) coupled with various detection methods have been explored for this purpose. Additionally, their shared chemical class (azo dyes) and applications as food colorants make their comparative analysis relevant in food safety research.
Carmoisine
Compound Description: Carmoisine (E122) is a synthetic red azo dye used in food products [, ]. Like other azo dyes mentioned, it possesses a characteristic azo group (-N=N-) in its structure.
Relevance: Carmoisine is often studied alongside Ponceau 4R, particularly in research focused on simultaneous detection and quantification in food and beverage products. This co-occurrence in research stems from their widespread use as food colorants, making their combined analysis relevant for food safety assessments. Various analytical techniques, including HPLC and derivative spectrophotometry, have been applied for their determination in food samples [, ].
Patent Blue V
Compound Description: Patent Blue V is a synthetic triphenylmethane dye, structurally distinct from Ponceau 4R, which is an azo dye. It is commonly used as a food colorant [].
Relevance: Despite structural differences, Patent Blue V is often investigated alongside Ponceau 4R and other azo dyes in studies exploring the removal of hazardous food dyes from aqueous solutions []. This relevance stems from their shared use as food colorants and the need for effective methods to eliminate these dyes from wastewater.
Red 2G and Red 10B
Compound Description: Red 2G is a synthetic azo dye, while Red 10B is its deacetylated derivative []. These compounds are structurally related to Ponceau 4R, sharing the characteristic azo group (-N=N-).
Relevance: Research on the thermal degradation of Red 2G, leading to the formation of Red 10B, provides insights into the potential degradation pathways of azo dyes like Ponceau 4R []. While the specific degradation products of Ponceau 4R might differ, the study highlights the importance of understanding the stability and breakdown of azo dyes under various conditions.
Synthesis Analysis
The synthesis of Ponceau 4R typically involves the diazotization of aromatic amines followed by coupling reactions with naphthols. Here’s a general outline of the synthesis process:
Diazotization: An aromatic amine (such as 4-amino-1-naphthalenesulfonic acid) is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-naphthol, which contains sulfonic groups to enhance solubility in water.
Salification: The resulting azo compound undergoes salification to form the trisodium salt, which increases its stability and solubility.
This method allows for the production of Ponceau 4R with controlled properties, ensuring its suitability for food applications.
Molecular Structure Analysis
Ponceau 4R has a complex molecular structure characterized by its azo group (-N=N-) linking two aromatic systems. The structural formula can be represented as follows:
Chemical Formula: C18H14N2Na3O10S3
Molecular Weight: Approximately 502.5 g/mol
The molecule features:
Two naphthalene rings that contribute to its intense color.
Multiple sulfonate groups that enhance water solubility and stability.
The presence of hydroxyl groups that may influence its reactivity and interaction with other compounds.
The UV-visible absorption spectrum of Ponceau 4R shows significant absorbance in the visible range, which correlates with its application as a colorant in food products.
Chemical Reactions Analysis
Ponceau 4R can participate in several chemical reactions due to its functional groups:
Acid-Base Reactions: The sulfonate groups can act as acids, allowing Ponceau 4R to interact with bases, which may affect its solubility.
Electrochemical Reactions: It can undergo oxidation-reduction reactions when subjected to electrochemical analysis, making it detectable using techniques like differential pulse voltammetry.
Decomposition Reactions: Under certain conditions (e.g., high temperatures or acidic environments), Ponceau 4R may decompose, leading to the formation of aromatic amines, which are of concern due to their potential carcinogenicity.
Mechanism of Action
The mechanism of action for Ponceau 4R primarily revolves around its role as a colorant in food products. Upon ingestion, it interacts with various biological systems:
Absorption: The dye is absorbed through the gastrointestinal tract.
Metabolism: It may undergo metabolic transformations that could lead to the release of aromatic amines.
Excretion: The compound and its metabolites are primarily excreted through urine.
Research indicates that while Ponceau 4R does not exhibit significant toxicity at permissible levels, concerns about its metabolites necessitate ongoing evaluation regarding safety and potential health impacts.
Physical and Chemical Properties Analysis
Ponceau 4R exhibits several notable physical and chemical properties:
Appearance: Dark red powder or granules.
Solubility: Highly soluble in water due to the presence of sulfonate groups.
Stability: Stable under light and heat but susceptible to degradation in the presence of reducing agents like ascorbic acid.
Melting Point: Typically around 300 °C (decomposes before melting).
These properties make it suitable for various applications but also raise concerns regarding stability and safety in food products.
Applications
Ponceau 4R finds extensive application across various industries:
Food Industry: Used primarily as a colorant in beverages, confectioneries, sauces, and processed foods.
Pharmaceuticals: Occasionally used in medications for coloring purposes.
Cosmetics: Employed in some cosmetic formulations for aesthetic appeal.
Despite its widespread use, regulatory bodies have raised concerns regarding its safety profile, leading to restrictions on usage levels in certain regions.
0.13 M 80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol.
Synonyms
1,3-naphthalenedisulfonic acid, 7-hydroxy-8-((4-sulfo-1-naphthalenyl azo) trisodium salt) 1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulfonate Acid Red-18 C.I. food red 16255 cochineal red cochineal red A E 124 new coccine ponceau 4R Scarlet-3R
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